molecular formula C6H14ClNO B1370913 3,3-Dimethylmorpholine hydrochloride CAS No. 59229-64-0

3,3-Dimethylmorpholine hydrochloride

Cat. No.: B1370913
CAS No.: 59229-64-0
M. Wt: 151.63 g/mol
InChI Key: LZJCSEZZLIIZJI-UHFFFAOYSA-N
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Description

3,3-Dimethylmorpholine hydrochloride is an organic compound with the molecular formula C6H14ClNO. It is a derivative of morpholine, featuring two methyl groups attached to the third carbon atom of the morpholine ring. This compound is typically found as a white crystalline powder and is soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylmorpholine hydrochloride generally involves the reaction of 3,3-Dimethylmorpholine with hydrochloric acid. The process can be summarized as follows:

    Starting Material: 3,3-Dimethylmorpholine.

    Reagent: Hydrochloric acid (HCl).

    Reaction Conditions: The reaction is typically carried out at room temperature, and the product is isolated by crystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. These methods often include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Steps: Such as recrystallization and filtration to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylmorpholine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: Where the chlorine atom can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of secondary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include various substituted morpholines, N-oxides, and secondary amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3-Dimethylmorpholine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,3-Dimethylmorpholine hydrochloride exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. Additionally, its structure allows it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, lacking the two methyl groups.

    N-Methylmorpholine: A derivative with a single methyl group attached to the nitrogen atom.

    4-Methylmorpholine: A derivative with a methyl group attached to the fourth carbon atom.

Uniqueness

3,3-Dimethylmorpholine hydrochloride is unique due to the presence of two methyl groups at the third carbon atom, which significantly alters its chemical and physical properties compared to other morpholine derivatives

Properties

IUPAC Name

3,3-dimethylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(2)5-8-4-3-7-6;/h7H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJCSEZZLIIZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625024
Record name 3,3-Dimethylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59229-64-0
Record name 3,3-Dimethylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Dimethylmorpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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